1'-(5-Bromo-2-chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(5-Bromo-2-chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound featuring a spirocyclic structure
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels.
Mode of Action
It’s known that similar compounds participate in reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions typically involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .
Pharmacokinetics
It’s known that similar compounds undergo protodeboronation, a process that involves the removal of a boron group . This process could potentially affect the bioavailability of the compound.
Result of Action
Similar compounds are known to be key intermediates in the synthesis of sglt2 inhibitors , which can lower blood sugar levels by inhibiting the reabsorption of glucose in the kidney .
Action Environment
It’s known that similar compounds can react differently depending on the presence of different halogens . For example, the rate of reaction can vary due to the difference in electronegativity of different halogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(5-Bromo-2-chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromo-2-chlorobenzoyl chloride with a suitable chroman derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The resulting intermediate is then subjected to spirocyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1’-(5-Bromo-2-chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1’-(5-Bromo-2-chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
Spiroindolines: These compounds share a similar spirocyclic structure and are known for their biological activities.
Spirooxindoles: Another class of spirocyclic compounds with significant medicinal chemistry applications.
Uniqueness
1’-(5-Bromo-2-chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other spirocyclic compounds.
Properties
IUPAC Name |
1'-(5-bromo-2-chlorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClNO3/c21-13-5-6-16(22)15(11-13)19(25)23-9-7-20(8-10-23)12-17(24)14-3-1-2-4-18(14)26-20/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYMSGXHVLUPPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=CC(=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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